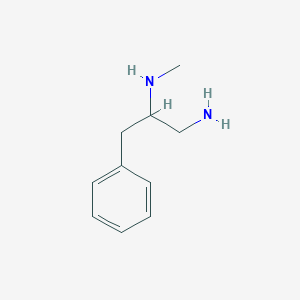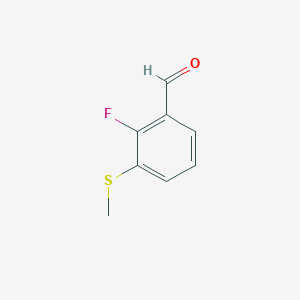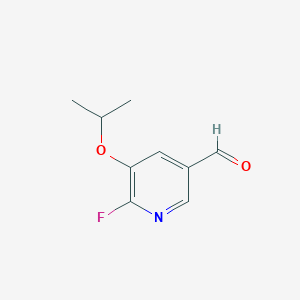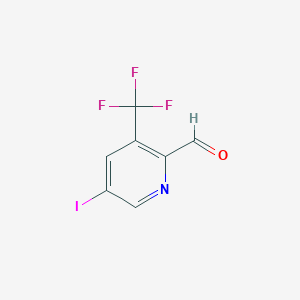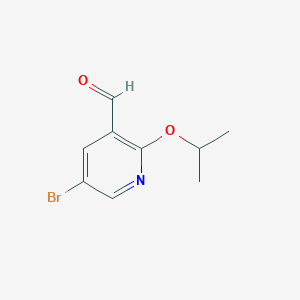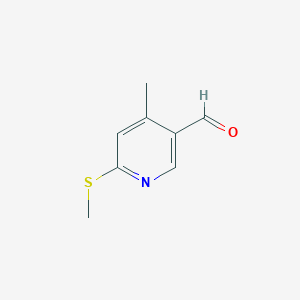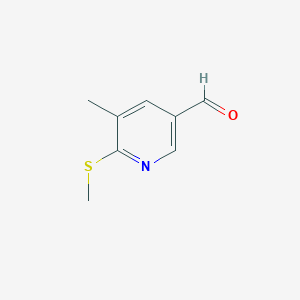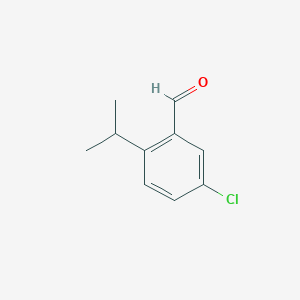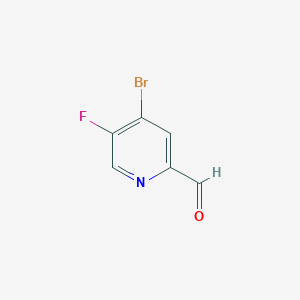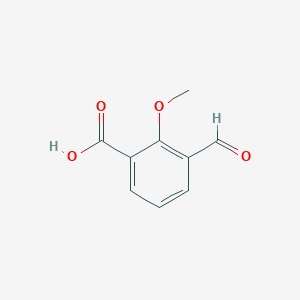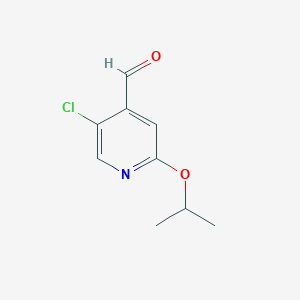
5-Chloro-2-isopropoxyisonicotinaldehyde
Overview
Description
5-Chloro-2-isopropoxyisonicotinaldehyde is a chemical compound with the CAS Number: 1289135-79-0 . It has a molecular weight of 199.64 . It is in liquid form at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H10ClNO2 . The InChI Code is 1S/C9H10ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 199.64 and a molecular formula of C9H10ClNO2 .Scientific Research Applications
Infrared Spectroscopy and Photochemical Processes
5-Chlorosalicylaldehyde, a chemically similar compound, is used in studies involving infrared spectroscopy and photochemical processes. It exhibits diverse conformational structures and undergoes unique UV-induced rotamerization, which is a change in the isomer's form caused by UV irradiation. This phenomenon is valuable for understanding the structural and vibrational effects of intra- and intermolecular interactions in different phases of the compound (Brito et al., 2022).
Synthesis and Characterization of Biologically Potent Molecules
Isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a molecule with a structural part similar to 5-Chloro-2-isopropoxyisonicotinaldehyde, is synthesized for its biological relevance. Its spectral properties, crystal structure, and interactions at the molecular level are thoroughly investigated. The molecule's ground state geometry, vibrational, and NMR analyses are studied extensively, highlighting its potential in biological and pharmacological applications (Sharma et al., 2022).
Antimicrobial Activity
The compound 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one and its derivatives, which share a structural similarity to this compound, demonstrate significant antimicrobial properties. Their synthesis involves converting 2-chlorosalicylaldehyde into key materials and further reactions to produce compounds with antibacterial and antifungal activities, indicating its potential in creating new antimicrobial agents (Kumar et al., 2022).
Pharmaceutical and Bio-catalyst Applications
This compound and its structurally similar compounds find applications in pharmaceuticals, bio-catalyst design, and as additives in food and beverages due to their chemical properties. These compounds are involved in various biological and pharmacological activities, showing promise in treating metabolic disorders, as antioxidants, or in enzyme stabilization and immobilization processes (Barbosa et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It has been found that certain metal complexes derived from similar compounds have shown significant cytotoxicity towards lung cancer cell lines . These complexes inhibit cell metastasis and suppress tumor growth
Biochemical Pathways
Given the observed anticancer activity of related compounds, it is possible that this compound may interfere with pathways involved in cell proliferation and survival . More research is needed to confirm this hypothesis and to identify the specific pathways involved.
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting that 5-chloro-2-isopropoxyisonicotinaldehyde may also have potential therapeutic effects .
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJYWUGNXKIVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




